2-Phenylpyrazine

Descripción

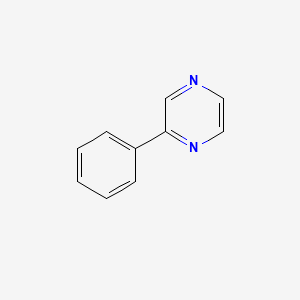

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJZJDLDXQQJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349090 | |

| Record name | 2-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-97-7 | |

| Record name | Pyrazine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE, 2-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOX97B80PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenylpyrazine and Its Derivatives

Classical Synthetic Routes to the Pyrazine (B50134) Ring System

The traditional construction of the pyrazine ring, including phenyl-substituted variants, relies on established organic reactions that form the heterocyclic core from acyclic precursors.

The most direct and classical route for preparing pyrazines is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. tandfonline.comajgreenchem.comtandfonline.com To synthesize a 2-phenylpyrazine derivative, this typically involves the reaction of a phenyl-substituted 1,2-diketone with a 1,2-diamine like ethylenediamine. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to yield the aromatic pyrazine ring. tandfonline.comtandfonline.com

While straightforward, these methods can sometimes be limited by factors such as poor yields, harsh reaction conditions, or complicated work-up procedures. tandfonline.com Various catalytic systems, including copper-chromium, have been used for similar condensations involving diamines with diols or epoxides to form pyrazine rings. ajgreenchem.com A greener approach involves a one-pot condensation of 1,2-diketones and 1,2-diamines in aqueous methanol (B129727) catalyzed by potassium tert-butoxide at room temperature, which avoids the need for harsh oxidants. tandfonline.comresearchgate.net

Cyclization reactions form the pyrazine ring from a single precursor that contains all the necessary atoms. These methods are fundamental in constructing heterocyclic systems. For instance, N-acylphenacyl anthranilates can undergo cyclization to form phenylpyrazine structures. researchgate.net Another general approach involves the cyclization of dicarbonitrile intermediates. Although many methods exist, the development of efficient and scalable cyclization strategies remains an active area of research. researchgate.net

Condensation Reactions in this compound Synthesis

Advanced and Green Synthetic Strategies

Modern synthetic chemistry has increasingly focused on developing more efficient and environmentally benign methods. For phenylpyrazines, this has led to the prominence of metal-catalyzed cross-coupling reactions, particularly those involving direct C-H bond activation. This strategy avoids the pre-functionalization of starting materials, reducing steps and waste. thieme-connect.com

Transition metal catalysis provides a powerful tool for the direct arylation of the pyrazine core or its substituents. rsc.orgsustech.edu.cnwiley.comsioc-journal.cn The nitrogen atoms in the pyrazine ring can act as directing groups, enabling high regioselectivity in C-H functionalization reactions.

Palladium catalysts are highly effective for the ortho-arylation of the phenyl group in this compound. researchgate.net In these reactions, one of the pyrazine nitrogen atoms directs the palladium catalyst to activate a C-H bond at the ortho-position of the phenyl ring. This is followed by coupling with an aryl halide.

Commonly used catalysts include phosphine-free palladium(II) acetate (B1210297) (Pd(OAc)₂). researchgate.netresearchgate.net The reactions often employ a base, such as potassium acetate (KOAc), and can be carried out in various organic solvents. researchgate.net In some cases, silver salts like silver(I) carbonate (Ag₂CO₃) or silver acetate (AgOAc) are used as additives or oxidants to facilitate the catalytic cycle under relatively mild, ligand-free conditions. thieme-connect.comresearchgate.netacs.org These methods are noted for their high regioselectivity, affording mono-arylated products. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Pyrazine Derivatives

| Substrate | Arylating Agent | Catalyst | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | 2-Methylthiophene | Pd(OAc)₂ | AgOAc | - | 90 | 71 | thieme-connect.com |

| Pyrazolo[1,5-a]pyrazines | Aryl iodides | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ | t-BuOH | 100 | Moderate to Good | thieme-connect.com |

| 2-Arylpyrazines | (Hetero)aryl bromides | Pd(OAc)₂ | KOAc | DMA | 130 | Varies | researchgate.net |

Table is illustrative and conditions may vary based on specific substrates.

Ruthenium catalysts have emerged as a powerful and often complementary alternative to palladium for C-H arylation. researchgate.netdntb.gov.ua Ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, are frequently used and are known for their stability and lower cost compared to palladium. researchgate.netmanchester.ac.uk These catalysts can effectively promote the ortho-arylation of the phenyl ring in this compound derivatives, with the pyrazine nitrogen atoms serving as a chelating directing group. mdpi.com

A notable feature of ruthenium catalysis is its compatibility with green reaction media, such as water. mdpi.com Research has demonstrated that a Ru(II)/carboxylate/PPh₃ system can catalyze the arylation of diphenylpyrazine derivatives in water under microwave irradiation. mdpi.com Furthermore, advancements include visible-light-promoted ruthenium-catalyzed ortho-arylation, which allows the reaction to proceed at room temperature, representing a significant step in energy-efficient synthesis. manchester.ac.uk These reactions typically show excellent regioselectivity for mono-arylation. researchgate.netresearchgate.net

Table 2: Examples of Ruthenium-Catalyzed C-H Arylation of Pyrazine Derivatives

| Substrate | Arylating Agent | Catalyst System | Base/Solvent | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 2,3-Diphenylpyrazine | Aryl halides | Ru(II)/carboxylate/PPh₃ | Water | Microwave irradiation | Multiple ortho-arylations possible | mdpi.com |

| 2-Arylpyrazines | (Hetero)aryl bromides | [RuCl₂(p-cymene)]₂ | KOAc / DMA | 130 °C | High regioselectivity for mono-arylation | researchgate.net |

Table is illustrative and conditions may vary based on specific substrates.

Metal-Catalyzed Coupling Reactions in Phenylpyrazine Synthesis

Copper-Catalyzed Oxidative C-H/N-H Coupling Reactions

A significant advancement in pyrazine synthesis involves the copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones and diamines. nih.gov This methodology provides a direct route to a variety of pyrazine derivatives. The reaction is notable for its use of readily available starting materials and its reliance on aerobic oxidation, which is an environmentally benign approach. nih.gov

Mechanistic studies, including X-ray absorption fine structure (XAFS) experiments, have shed light on the reactive species involved in this transformation. It has been determined that a Cu(II) species, coordinated by two nitrogen atoms and two oxygen atoms, is a key intermediate in the aerobic oxidative coupling reaction. nih.gov Further investigations using density functional theory (DFT) calculations suggest that the intramolecular coupling of cationic radicals is a favorable pathway in this process. nih.gov The catalytic cycle is thought to involve two main redox half-reactions: the aerobic oxidation of a Cu(I) catalyst and the subsequent Cu(II)-promoted N-N coupling. rsc.org Analysis of these reactions indicates that the turnover-limiting step is the oxidation of Cu(I) by O₂, a process that can be inhibited by the N-H substrates. rsc.org

This copper-catalyzed approach has been successfully applied to the synthesis of various substituted pyrazines from simple ketones and diamines, demonstrating its versatility. nih.gov The reaction conditions are generally mild, and the methodology is tolerant of a range of functional groups on the ketone substrate. researchgate.net

| Ketone Reactant | Diamine Reactant | Product | Yield (%) | Reference |

| Propiophenone | Ethylenediamine | 2-Methyl-3-phenylpyrazine (B1601365) | Good | researchgate.net |

| 2-Phenyl-1-(p-tolyl)ethanone | Ethylenediamine | 2-Benzyl-3-p-tolylpyrazine | Good | researchgate.net |

| 1-Phenylbutane-1,3-dione | Ethylenediamine | 2-Methyl-3-phenylpyrazine | 71 | researchgate.net |

One-Pot Synthesis Approaches

One-pot synthesis methodologies offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. For the synthesis of this compound and its derivatives, several one-pot procedures have been developed.

One such method involves an iodine-mediated oxidative annulation. This approach has been successfully used to synthesize this compound with a reported yield of 72%. rsc.org The reaction proceeds via column chromatography for purification. rsc.org This one-pot synthesis is also applicable to a variety of substituted phenylpyrazines, including 2-(p-tolyl)pyrazine (75% yield), 2-(4-fluorophenyl)pyrazine (B1344765) (65% yield), and 2-(2-methoxyphenyl)pyrazine (B14129146) (68% yield). rsc.org

Another notable one-pot procedure is the synthesis of 2,4,6-triaryl pyridines, which are structurally related to phenylpyrazines, through the condensation of substituted acetophenones, aldehydes, and ammonium (B1175870) acetate in polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent. derpharmachemica.com While not directly producing this compound, this methodology highlights the utility of one-pot strategies in constructing complex aromatic heterocycles. derpharmachemica.com

Furthermore, a one-pot debromination/Suzuki-Miyaura coupling procedure has been utilized for the synthesis of 2-amino-5-phenylpyrazine, demonstrating the power of combining multiple reaction steps in a single pot to achieve complex molecular architectures. acs.org

| Starting Materials | Product | Yield (%) | Reference |

| Not specified (Iodine-mediated oxidative annulation) | This compound | 72 | rsc.org |

| Not specified (Iodine-mediated oxidative annulation) | 2-(p-Tolyl)pyrazine | 75 | rsc.org |

| Not specified (Iodine-mediated oxidative annulation) | 2-(4-Fluorophenyl)pyrazine | 65 | rsc.org |

| Not specified (Iodine-mediated oxidative annulation) | 2-(2-Methoxyphenyl)pyrazine | 68 | rsc.org |

Chemo- and Regioselective Synthesis of Phenylpyrazine Isomers and Derivatives

The chemo- and regioselective synthesis of phenylpyrazine isomers and their derivatives is crucial for controlling the substitution pattern on both the pyrazine and phenyl rings, which in turn dictates the molecule's properties.

A key strategy for achieving regioselectivity is through metalation reactions. For instance, regioselective metalation of chloropyrazine followed by cross-coupling reactions provides a facile route to botryllazines, which are naturally occurring pyrazine alkaloids. researchgate.net The use of LiTMP in the presence of ZnCl₂·TMEDA allows for a chemoselective reaction on 2-phenyloxazolo[4,5-b]pyrazine, although it can result in a mixture of iodinated isomers due to the small reactivity difference between the positions adjacent to the pyrazine nitrogens. researchgate.net

Another approach involves the functionalization of pre-existing pyrazine rings. For example, the bromination of 2-hydroxy-3-phenylpyrazine with bromine and pyridine (B92270) in acetic acid yields 5-bromo-2-hydroxy-3-phenylpyrazine, demonstrating regioselective bromination at the 5-position of the pyrazine ring. doi.org

The synthesis of alkylpyrazines can be achieved with regioselectivity starting from the condensation of allylamines and α-oximido carbonyl compounds. researchgate.net The resulting imines undergo isomerization and subsequent thermal electrocyclization-aromatization to yield pyrazines. researchgate.net

Furthermore, the synthesis of unsymmetrically substituted pyrazines remains a challenge, but methods are being developed, such as those starting from 2-chloro-3-methylpyrazine, to create tetrasubstituted unsymmetrical pyrazines and their N-oxides. researchgate.net

Functionalization and Derivatization Strategies of this compound

The functionalization and derivatization of the this compound core are essential for tuning its electronic, optical, and biological properties. These strategies involve the introduction of various functional groups onto either the pyrazine ring or the phenyl moiety, as well as subsequent chemical transformations.

Introduction of Functional Groups onto the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, but direct functionalization can be challenging. vulcanchem.com However, several methods have been developed to introduce functional groups onto the pyrazine core of this compound.

One common strategy is the introduction of cyano groups to enhance the electron-withdrawing capability of the pyrazine ring. frontiersin.org This is particularly relevant in the design of materials with specific electronic properties, such as those for thermally activated delayed fluorescence (TADF). frontiersin.org

Halogenation is another important functionalization reaction. For instance, 2-phenyl-3-hydroxypyrazine can be brominated using phosphorus tribromide to yield 2-bromo-3-phenylpyrazine (B3050799). vulcanchem.com Similarly, 6-phenylpyrazine can be brominated to introduce a bromine atom at the 2-position of the pyrazine ring. evitachem.com These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. evitachem.com

Alkylation can also be achieved. For example, 1-lithio-2-phenyl-1,2-dihydropyrazine reacts with methyl iodide to afford 5-methyl-2-phenylpyrazine. researchgate.net

Introduction of Functional Groups onto the Phenyl Moiety

Functionalization of the phenyl ring of this compound allows for the modulation of its properties through the introduction of electron-donating or electron-withdrawing groups.

A common method is the bromination of a methyl group on the phenyl ring. For example, 2-(3-methylphenyl)pyrazine can be brominated using N-bromosuccinimide (NBS) under radical initiation to selectively form 2-(3-(bromomethyl)phenyl)pyrazine. vulcanchem.com This bromomethyl group can then serve as a handle for further nucleophilic substitution reactions. vulcanchem.com

The introduction of other functional groups, such as diphenylamino groups, at the meta or para position of the phenyl ring has been shown to influence the photophysical properties of metal complexes containing these ligands. rsc.org The position of these substituents can significantly affect the oxidation potentials of the resulting compounds. rsc.org

Chemical Transformations: Nitration, Acetylation, Esterification, Bromination, Amidation

A variety of chemical transformations can be performed on this compound and its derivatives to introduce diverse functionalities. These reactions are crucial for creating libraries of compounds for screening in various applications. imist.maimist.ma

Nitration: The nitration of phenyl-substituted heterocycles like phenylpyridines has been studied, and similar methodologies could potentially be applied to this compound. rsc.org Direct nitration of five-membered heterocycles has been achieved using reagents like concentrated nitric acid in trifluoroacetic anhydride (B1165640). semanticscholar.org The nitration of pyridine itself often proceeds via the formation of an N-nitropyridinium intermediate. psu.edu

Acetylation: Acetylation can be carried out on hydroxyl or amino groups present on the this compound scaffold. For example, hydroxy-substituted pyrazine derivatives can be acetylated using acetic anhydride with a catalytic amount of sulfuric acid. tandfonline.com This reaction is generally high-yielding and proceeds under mild conditions. imist.matandfonline.com Acetylation of 1-lithio-2-phenyl-1,2-dihydropyridine with acetyl chloride occurs preferentially at the nitrogen atom, but can also lead to C-acetylation. researchgate.net

Esterification: Esterification is a common reaction for converting carboxylic acid derivatives of this compound into esters. The classic Fischer esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, can be employed. scienceready.com.au Phenyl pyrazine-2-carboxylate (B1225951) has been synthesized and its polymorphic forms studied. rsc.org

Bromination: As previously mentioned, bromination can be achieved on both the pyrazine and phenyl rings. Bromination of 2-phenyl-3-hydroxypyrazine with phosphorus tribromide yields 2-bromo-3-phenylpyrazine. vulcanchem.com Benzylic bromination of 2-(3-methylphenyl)pyrazine with NBS gives 2-(3-(bromomethyl)phenyl)pyrazine. vulcanchem.com Additionally, bromination of 2-methyl-3-phenylpyrazine has been reported to afford 2-bromomethyl-3-phenylpyrazine in good yield. morressier.com

Amidation: Amidation is a key reaction for synthesizing amide derivatives of this compound, which are of interest in medicinal chemistry. nih.gov This is typically achieved by reacting a pyrazinecarboxylic acid chloride with an appropriate amine. mdpi.comsciforum.netscispace.commdpi.com For instance, substituted pyrazinecarboxylic acid chlorides can be condensed with various anilines to produce a range of N-phenylpyrazine-2-carboxamides. mdpi.comscispace.com This reaction is often carried out in the presence of a base like pyridine. sciforum.net

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound and its derivatives, a crucial step involves the purification of the crude product to remove unreacted starting materials, catalysts, and byproducts. Subsequently, various analytical techniques are employed to confirm the identity and purity of the isolated compound.

Purification Techniques

Common purification methods for this compound and its derivatives include recrystallization, column chromatography, and distillation.

Recrystallization: This technique is widely used to purify solid products. The crude product is dissolved in a suitable hot solvent or a mixture of solvents, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For instance, 2-bromo-3-phenylpyrazine has been purified by recrystallization from ethanol. vulcanchem.com Similarly, 2-hydroxy-3-carboxamido-5,6-diphenylpyrazine can be recrystallized from a mixture of acetone (B3395972) and petroleum ether. google.com In some cases, the crude amide is collected and recrystallized from aqueous ethanol. researchgate.net

Column Chromatography: This is a versatile method for separating mixtures of compounds. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. orgsyn.orgrsc.orgclockss.org An eluent or a mixture of eluents is used to move the components of the mixture down the column at different rates. For example, flash column chromatography using a silica gel column with a hexane/ethyl acetate eluent system is a common practice. rsc.orgclockss.org The purity of the collected fractions can be monitored by thin-layer chromatography (TLC). clockss.orgmdpi.com

Distillation: For liquid products, distillation, particularly under reduced pressure (vacuum distillation), is an effective purification method. orgsyn.org Bulb-to-bulb distillation under high vacuum has been used to purify 2-phenylpyridine, a related heterocyclic compound, to a high degree of purity. orgsyn.org

Characterization Techniques

Once purified, the identity and structure of the synthesized this compound derivatives are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Chemical shifts (δ), coupling constants (J), and integration values in ¹H NMR provide detailed information about the number and connectivity of protons. clockss.orgmdpi.commdpi.com ¹³C NMR provides information about the carbon skeleton of the molecule. clockss.orgmdpi.commdpi.com The spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) as an internal standard. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands indicate the presence of specific bonds, such as N-H, C=O, C=N, and C-H stretches. mdpi.commdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. google.com The fragmentation pattern can also provide structural information.

Melting Point (Mp): The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range suggests a pure compound. vulcanchem.comgoogle.com

Elemental Analysis: This method determines the elemental composition of a compound, providing the percentage of carbon, hydrogen, nitrogen, and other elements. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its composition. mdpi.commdpi.comgoogle.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths and angles. tandfonline.com

The following tables summarize the purification and characterization data for selected this compound derivatives.

Table 1: Purification Methods for this compound Derivatives

| Compound | Purification Method | Solvent/Eluent | Reference |

| 2-Bromo-3-phenylpyrazine | Recrystallization | Ethanol | vulcanchem.com |

| This compound | Column Chromatography | Hexane/Ethyl Acetate | rsc.orgclockss.org |

| 2-Hydroxy-3-carboxamido-5,6-diphenylpyrazine | Recrystallization | Acetone/Petroleum Ether | google.com |

| N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide | Column Chromatography | Hexane/Ethyl Acetate | mdpi.com |

| 2-(4-Chlorophenyl)pyrazine | Column Chromatography, Recrystallization | Benzene (B151609), Hexane | google.com |

Table 2: Spectroscopic and Analytical Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Mp (°C) |

| This compound | 9.04 (s, 1H), 8.64 (s, 1H), 8.52 (d, 1H), 8.02 (d, 2H), 7.54-7.48 (m, 3H) rsc.orgclockss.org | 152.9, 144.2, 142.9, 142.3, 136.4, 129.9, 129.1, 127.0 clockss.org | - | - | 62-65 rsc.org |

| N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide | 9.82 (s, 1H), 9.52 (d, 1H), 8.84 (d, 1H), 8.63-8.60 (m, 1H), 7.93–7.85 (m, 2H), 7.70–7.62 (m, 2H) mdpi.com | 160.9, 147.9, 144.8, 143.8, 142.4, 140.2, 126.4, 126.3, 124.0, 119.5 mdpi.com | 3345, 1683, 1598, 1532, 1322, 1164, 1117, 1069 mdpi.com | - | 176.0–177.5 mdpi.com |

| 2-(4-Chlorophenyl)pyrazine | 8.87 (d, 1H), 8.48 (dd, 1H), 8.37 (d, 1H), 7.83 (d, 2H), 7.33 (d, 2H) google.com | - | - | 190 (M⁺) google.com | 77-77.5 google.com |

| 2-(3-Chlorophenyl)pyrazine | 8.90 (d, 1H), 8.50 (dd, 1H), 8.43 (d, 1H), 7.67-7.93 (m, 2H), 7.33 (m, 2H) google.com | - | - | 190 (M⁺) google.com | 53-54 google.com |

| 2-(4-Methylphenyl)pyrazine | 8.87 (d, 1H), 8.43 (dd, 1H), 8.30 (d, 1H), 7.73 (d, 2H), 7.17 (d, 2H), 2.30 (s, 3H) google.com | - | - | 170 (M⁺) google.com | 54-55 google.com |

Reactivity and Reaction Mechanisms of 2 Phenylpyrazine

Reaction Kinetics and Mechanistic Studies

The understanding of reaction kinetics and the elucidation of reaction mechanisms are fundamental to controlling the synthesis and reactivity of 2-phenylpyrazine. Research in this area, while not exhaustive, provides valuable insights into the formation of this heterocyclic compound, particularly through metal-catalyzed cross-coupling reactions and classical condensation methods.

Detailed kinetic studies providing specific rate constants, reaction orders, and activation energies for reactions involving this compound are not extensively documented in the public literature. However, mechanistic investigations, often supported by experimental observations and computational studies, offer a qualitative and, in some cases, semi-quantitative understanding of the reaction pathways.

Iron-Catalyzed Arylation for this compound Synthesis

A significant route to this compound involves the iron-catalyzed direct C-H arylation of pyrazine (B50134) with arylboronic acids. scholaris.camun.ca This method is noteworthy for its use of an earth-abundant and less toxic metal catalyst. A proposed mechanism for the iron-catalyzed cross-coupling of pyrazine with phenylboronic acid is outlined below. mun.ca This reaction is typically performed in the presence of an oxidant, such as potassium persulfate (K₂S₂O₈), and may be accelerated by microwave heating, which has been shown to decrease reaction times significantly compared to conventional heating. scholaris.ca The use of microwave irradiation points to a kinetic enhancement of the reaction.

The proposed mechanism suggests a radical-based pathway. mun.ca While detailed kinetic parameters are not provided, the reaction's progress is influenced by factors such as the choice of solvent and the presence of additives. Side reactions, including homocoupling of the pyrazine and hydroxylation of the arylboronic acid, have been observed, indicating a complex reaction landscape where multiple kinetic pathways may compete. scholaris.ca

| Step | Description | Key Intermediates/Species |

|---|---|---|

| 1 | Formation of the active Fe(II)-N-heteroarene complex. | Fe(II)-pyrazine complex |

| 2 | Oxidation of the iron center by the persulfate oxidant. | Fe(III) species |

| 3 | Generation of a phenyl radical from phenylboronic acid. | Phenyl radical |

| 4 | Radical addition of the phenyl group to the pyrazine ring. | Phenyl-pyrazine radical cation |

| 5 | Rearomatization to form the this compound product. | This compound |

General Pyrazine Synthesis Mechanisms

The classical synthesis of the pyrazine ring, such as the Staedel–Rugheimer pyrazine synthesis, involves the self-condensation of α-amino ketones, which then oxidize to the aromatic pyrazine. scholaris.ca Mechanistic studies on related pyrazine syntheses, for instance, through the acceptorless dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes, propose a sequence involving dehydrogenation to an aldehyde intermediate, self-coupling to a dihydropyrazine (B8608421), and subsequent metal-catalyzed dehydrogenation to the final pyrazine product. While not specific to this compound, these studies highlight that the rate-determining step can vary depending on the specific reaction and catalyst system. For example, in some rhodium-catalyzed reactions, the transmetalation of the boronic acid to the metal center has been identified as the rate-limiting step. scholaris.ca

Computational and Photophysical Studies

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the properties of metal complexes containing this compound as a ligand. researchgate.net For instance, the radiative and non-radiative decay processes of N-heteroleptic platinum(II) complexes with a this compound ligand have been explored. These studies provide insights into the kinetics of photophysical processes, such as phosphorescence, by calculating radiative decay rate constants and energy barriers for non-radiative decay pathways. researchgate.net While these are not studies of the chemical reactivity of the pyrazine ring itself, they contribute to the understanding of the kinetic behavior of this compound in electronically excited states when coordinated to a metal center.

Theoretical and Computational Investigations of 2 Phenylpyrazine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-phenylpyrazine. These methods model the electronic structure of the molecule to predict its geometry, energy, and other characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It has been applied to this compound and its derivatives to study their molecular and electronic structures. nih.gov DFT calculations, such as those using the B3LYP hybrid functional with a 6-31++G(d,p) basis set, have been employed to determine the torsional potential and nonlinear optical properties of this compound. karatekin.edu.tr These studies indicate that DFT methods can sometimes overestimate delocalization energy, leading to more planar structures compared to ab initio methods. karatekin.edu.trresearchgate.net

Research on related N-phenylpyrazine-2-carboxamides using DFT at the B3LYP/cc-pVTZ level of theory has shown predictions consistent with experimental properties. researchgate.net For other pyrazine (B50134) derivatives, DFT has been used to calculate a variety of parameters, including optimized molecular structure, vibrational frequencies, and first-order hyperpolarizability. researchgate.netmdpi.com These calculations help in understanding charge transfer within the molecule and its stability arising from hyper-conjugative interactions. researchgate.netresearchgate.net

| Computational Method | Basis Set | Properties Calculated for this compound & Derivatives | Key Findings |

|---|---|---|---|

| B3LYP | 6-31++G(d,p) | Torsional potential, nonlinear optical properties. karatekin.edu.tr | DFT methods may overestimate delocalization, favoring planar structures. karatekin.edu.trresearchgate.net |

| B3LYP | cc-pVTZ | Molecular geometry, consistent with experimental data for N-phenylpyrazine-2-carboxamides. researchgate.net | Predicted two energetically close conformers. researchgate.net |

| DFT | Not Specified | HOMO-LUMO gap, reactivity parameters, hyperpolarizability for pyrazine analogs. mdpi.com | Substituent effects on electronic and optical properties were identified. mdpi.com |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach. For this compound, calculations at the HF/6-31++G(d,p) level have been used to study its torsional potential. karatekin.edu.tr When comparing HF and DFT results for torsional potentials, it has been observed that for planar conformations, HF gives noticeably higher torsional energy. researchgate.net In contrast, DFT methods provide lower barriers for planar conformations. karatekin.edu.trresearchgate.net This is attributed to the tendency of DFT to overestimate delocalization energy. karatekin.edu.tr Studies on similar aromatic systems, like benzaldehyde, have also utilized ab initio calculations at the MP2(FC)/6-31G* level to complement experimental data. acs.org

Density Functional Theory (DFT) Calculations

Conformational Analysis and Torsional Potentials

The conformational behavior of this compound is largely dictated by the rotational barrier around the single bond connecting the phenyl and pyrazine rings. This rotation is influenced by a balance between the conjugative effects that favor a planar structure and steric hindrance between ortho hydrogens, which favors a non-planar conformation. karatekin.edu.tr

Computational studies have determined the torsional potential of this compound by calculating the energy as a function of the dihedral angle between the two rings. karatekin.edu.tr Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been used for these calculations. karatekin.edu.tr For this compound, the DFT results for the orthogonal conformation are higher than the HF results, while the reverse is true for the planar conformation. researchgate.net

The equilibrium dihedral angle is a key parameter determined from these studies. For phenylazines in general, molecules with the same local environment around the central C-C bond exhibit similar equilibrium conformations. karatekin.edu.tr

| Computational Method | Basis Set | Focus of Study | Key Findings for this compound |

|---|---|---|---|

| HF and B3LYP | 6-31++G(d,p) | Torsional potential and equilibrium dihedral angle. karatekin.edu.trgazi.edu.tr | The balance between conjugation and steric repulsion determines the conformation. karatekin.edu.tr DFT results are higher than HF for orthogonal conformation and lower for planar. researchgate.net |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules like this compound. numberanalytics.comlibretexts.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and stability. mdpi.com

For this compound, the HOMO-LUMO energy gap has been calculated to understand its electronic transitions and reactivity. karatekin.edu.tr A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com Computational studies have shown that the electronic properties, including the HOMO-LUMO gap, are influenced by the dihedral angle between the phenyl and pyrazine rings. karatekin.edu.tr Furthermore, the analysis of molecular orbitals helps in understanding charge transfer within the molecule. researchgate.net

| Analysis | Key Parameters | Significance for this compound |

|---|---|---|

| HOMO-LUMO Analysis | Energy gap (ΔE). mdpi.com | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. karatekin.edu.trmdpi.com |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge delocalization. researchgate.netresearchgate.net | Reveals the stability of the molecule arising from electron delocalization. researchgate.netresearchgate.net |

Computational Predictions of Reactivity and Selectivity

Computational methods are valuable tools for predicting the reactivity and selectivity of chemical reactions involving this compound. amazonaws.com These predictions can guide synthetic efforts and provide insights into reaction mechanisms. cam.ac.uk

One approach, the RegioSQM method, predicts the regioselectivity of electrophilic aromatic substitution reactions by identifying the most nucleophilic center. amazonaws.com This is achieved by calculating the free energies of protonation at different positions on the aromatic rings. amazonaws.com For heteroaromatic systems, the site with the lowest free energy for protonation is predicted to be the most probable site for electrophilic attack. amazonaws.com

Furthermore, the analysis of Fukui functions and molecular electrostatic potential maps, derived from DFT calculations, can identify the most reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. coe.edu These simulations can provide detailed information about intermolecular interactions, which are crucial for understanding the properties of this compound in condensed phases. serambimekkah.id

For instance, MD simulations can be used to investigate the interactions between this compound molecules and their environment, such as in a crystal lattice or in solution. serambimekkah.idacs.org These simulations can reveal the nature and strength of non-covalent interactions, including van der Waals forces, π-π stacking, and hydrogen bonding, which influence the packing of molecules in the solid state and their behavior in liquids. serambimekkah.idacs.org In the context of coordination polymers involving this compound, MD can shed light on the role of intermolecular interactions in phenomena like spin-crossover behavior. acs.orgacs.org

Structure-Property Relationship Studies

The relationship between the molecular structure of this compound and its resulting properties has been a subject of significant theoretical and computational investigation. These studies aim to understand how modifications to the chemical scaffold influence its physicochemical characteristics, electronic behavior, and biological activity. By analyzing these connections, researchers can rationally design new derivatives with tailored functionalities.

Influence of Molecular Geometry and Electronic Properties

One study calculated the ground state dihedral angle, electronic energy, and dipole moment for this compound. karatekin.edu.tr The computations revealed that properties such as hyperpolarizability, which is relevant for nonlinear optical applications, are highly dependent on the dihedral angle. karatekin.edu.tr For this compound and related phenylazines, the maximum hyperpolarizability is achieved in a planar conformation. karatekin.edu.tr

Calculated Properties of this compound

| Computational Method | Dihedral Angle (θ)° | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| HF/6-31++G(d,p) | 31.7 | 1.638 | 9.84 | 2239 x 10-33 |

| B3LYP/6-31++G(d,p) | 36.5 | 1.458 | 4.75 | 3151 x 10-33 |

Data sourced from a theoretical study on the torsional potential and nonlinear optical properties of phenylazines. karatekin.edu.tr

Structure-Activity Relationships (SAR) in Biological Systems

Extensive research has been conducted on derivatives of this compound, particularly N-phenylpyrazine-2-carboxamides, to establish clear structure-activity relationships (SAR) for various biological targets. These studies systematically modify the substituents on both the pyrazine and phenyl rings and correlate these changes with effects on antimycobacterial, antifungal, and photosynthesis-inhibiting activities. mdpi.comresearchgate.netresearchgate.net

A primary factor governing the biological activity of these compounds is lipophilicity. mdpi.comresearchgate.netsemanticscholar.org This property, often quantified by parameters like log P or the substituent lipophilicity parameter (π), dictates how a molecule interacts with biological membranes and target sites. mdpi.comresearchgate.net For instance, in a series of chlorinated N-phenylpyrazine-2-carboxamides, introducing chlorine atoms to the structure was a successful modification for enhancing biological effects. mdpi.com The position of the substituent is also critical; studies have shown that substitution at the C(4) position of the benzene (B151609) ring often has a positive effect on antimycobacterial activity. semanticscholar.org

In addition to lipophilicity, the electronic properties of the substituents, described by Hammett's σ constants, play a complementary role. semanticscholar.orgmdpi.com While lipophilicity is often the dominant factor, electron-withdrawing properties can be advantageous for certain activities, such as the inhibition of photosynthetic electron transport (PET). semanticscholar.orgmdpi.com

Research on a series of chlorinated N-phenylpyrazine-2-carboxamides demonstrated that 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed notable activity against Mycobacterium tuberculosis H37Rv. mdpi.com In the same study, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was the most effective at inhibiting photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.comsemanticscholar.org These findings highlight the intricate interplay between the type and position of substituents and the resulting biological function.

Structure-Activity Relationship Data for Substituted N-Phenylpyrazine-2-carboxamides

| Compound | Substituents | Activity | Metric |

|---|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Pyrazine: 6-Cl; Phenyl: 4-Cl | Antimycobacterial (M. tuberculosis H37Rv) | 65% Inhibition at 6.25 µg/mL mdpi.com |

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Pyrazine: 6-Cl, 5-t-Bu; Phenyl: 3,4-diCl | Antifungal (T. mentagrophytes) | MIC = 62.5 µmol/L semanticscholar.org |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Pyrazine: 6-Cl, 5-t-Bu; Phenyl: 4-Cl | PET Inhibition (Spinach Chloroplasts) | IC50 = 43.0 µmol/L mdpi.comsemanticscholar.org |

| N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide | Pyrazine: Unsubstituted; Phenyl: 3-Cl, 4-CH3 | Antimycobacterial (M. kansasii) | MIC = 12.6 µM researchgate.net |

| N-(4-Chloro-2-iodophenyl)pyrazine-2-carboxamide | Pyrazine: Unsubstituted; Phenyl: 4-Cl, 2-I | Antimycobacterial (M. kansasii) | MIC = 8.7 µM researchgate.net |

Selected data illustrating the impact of substituents on the biological activity of N-phenylpyrazine-2-carboxamide derivatives. mdpi.comresearchgate.netsemanticscholar.org

Quantitative structure-activity relationship (QSAR) models are frequently developed to mathematically describe and predict the biological activity of these compounds, further solidifying the link between chemical structure and function. researchgate.netcuni.czerciyes.edu.trnih.gov These models often confirm that lipophilicity and electronic parameters are key descriptors for predicting antimycobacterial efficacy. semanticscholar.org

Biological Activities and Medicinal Chemistry of 2 Phenylpyrazine Derivatives

Antimicrobial Activities

The antimicrobial potential of 2-phenylpyrazine derivatives is a prominent area of research, with numerous studies demonstrating their efficacy against a range of pathogenic microorganisms. ontosight.aiontosight.ai

Antibacterial Efficacy

Substituted this compound derivatives have shown considerable promise as antibacterial agents. A series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as ≥ 0.98 μmol/L. nih.gov Among these, 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate (B1225951) was identified as the most active compound. nih.gov In another study, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide demonstrated moderate antibacterial activity against Staphylococcus aureus with a MIC of 62.5 μM. researchgate.netcsfarmacie.cz Furthermore, certain 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown activity against Gram-positive bacteria, including MRSA, with the best MIC recorded at 7.8 μM. nih.gov

Activity against Mycobacterium tuberculosis and other Mycobacterial Strains

The fight against tuberculosis has been a significant focus for the development of this compound derivatives, inspired by the structural similarity to the first-line antitubercular drug, pyrazinamide. researchgate.netmdpi.com

N-phenylpyrazine-2-carboxamides have been extensively investigated for their anti-mycobacterial properties. chemicalpapers.com A study on new N-phenylpyrazine-2-carboxamides revealed that several compounds, including 5-tert-Butyl-N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide, N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide, and 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide, exhibited whole-cell anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC values around 10 μM. chemicalpapers.com Notably, these compounds showed promising selectivity with low cytotoxicity in HepG2 cells. chemicalpapers.com

Further research highlighted that 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis strain H37Rv, with 65% inhibition at a concentration of 6.25 μg/mL. researchgate.netsciforum.netsemanticscholar.org Additionally, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was found to be a highly active derivative against M. tuberculosis, with a MIC of less than 2.0 μmol/L. researchgate.netmdpi.com Another potent compound, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was identified as the most active in the TAACF antituberculosis screening program, with an IC90 of 0.819 µg/mL. researchgate.netmdpi.com

Some derivatives have also shown efficacy against other mycobacterial strains. For instance, N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide and N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide were active against Mycobacterium kansasii with MICs of 12.6 μM and 8.7 μM, respectively. chemicalpapers.com However, no significant activity was observed against Mycobacterium avium in this particular study. chemicalpapers.com Another study found that 5-butylamino to 5-heptylamino derivatives of N-phenylpyrazine-2-carboxamide were active against M. kansasii. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Activity (MIC/Inhibition) |

| 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate | Gram-positive bacteria (including MRSA) | ≥ 0.98 μmol/L |

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 μM |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Gram-positive bacteria (including MRSA) | 7.8 μM |

| 5-tert-Butyl-N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | ~10 μM |

| N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | ~10 μM |

| 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | ~10 μM |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 65% inhibition at 6.25 μg/mL |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | < 2.0 μmol/L |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | IC90 = 0.819 µg/mL |

| N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide | Mycobacterium kansasii | 12.6 μM |

| N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide | Mycobacterium kansasii | 8.7 μM |

Antifungal Efficacy

The antifungal properties of this compound derivatives have also been explored. A series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates were found to be active against various fungal strains, particularly against mould strains, with MIC values starting from ≥ 1.95 μmol/L. nih.gov The most effective antifungal agent in this series was 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate. nih.gov

In another study, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide demonstrated the highest antifungal effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested, with a MIC of 62.5 μmol/L. researchgate.netsciforum.netsemanticscholar.org However, a different study on 5-amino-N-phenylpyrazine-2-carboxamides found no detectable antifungal activity. researchgate.netcsfarmacie.cz Similarly, another series of 6-alkylamino-N-phenylpyrazine-2-carboxamides showed that the tested fungal strains were completely unsusceptible. nih.gov Sporadic antifungal activity against the Candida genus was observed for some 5-alkylamino-N-phenylpyrazine-2-carboxamides. mdpi.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound Name | Fungal Strain | Activity (MIC) |

| 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate | Mould strains | ≥ 1.95 μmol/L |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 μmol/L |

Anticancer and Antineoplastic Potentials

The pyrazine (B50134) nucleus is a key structural motif in many compounds with anticancer properties. imist.ma Several this compound derivatives have been synthesized and evaluated for their potential as anticancer agents. ontosight.ai For instance, a series of 2-phenazinamine derivatives, which can be considered structurally related to 2-phenylpyrazines, were synthesized and tested for their in vitro anticancer activity against various cancer cell lines. nih.gov Compounds such as 2-chloro-N-(phenazin-2-yl)benzamide showed a potent anticancer effect, comparable to cisplatin, against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, with low to no effect on non-cancerous 293T cells. nih.gov

Chemical transformations of pyrazine-based starting materials have yielded derivatives with potential anticancer applications, including 3-amino-N-phenylpyrazine-2-carboxamide. imist.ma

Antiviral Activities

Research into the antiviral properties of this compound derivatives has shown promising results. ontosight.ai A study on 2-amino-3-ethoxycarbonylpyrazine derivatives found that some of the synthesized compounds could inhibit the reproduction of the measles virus and showed weak antiviral activity against the Marburg virus. researchgate.net However, most of these new pyrazine derivatives were not cytotoxic and did not show activity against orthopoxviruses. researchgate.net

Another study focusing on 5-amino-N-phenylpyrazine-2-carboxamides revealed that several compounds exhibited moderate antiviral activity against influenza A viruses, with activity levels in the tens of μM range. researchgate.netcsfarmacie.cz

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has also been an area of investigation. Compounds containing the pyrazine ring have been explored for their anti-inflammatory activities. ontosight.ai While specific detailed research findings on the anti-inflammatory effects of this compound itself are not as extensively documented in the provided context, the broader class of pyrazine derivatives is recognized for these properties. tandfonline.com The development of new heterocyclic derivatives, including those with pyrazine moieties, is a strategy in the search for new anti-inflammatory agents. mdpi.com

Photosynthesis-Inhibiting Activity

Derivatives of this compound, particularly N-phenylpyrazine-2-carboxamides, have demonstrated notable potential as inhibitors of photosynthesis. researchgate.netchemicalpapers.com Research has focused on their ability to interfere with the photosynthetic electron transport (PET) chain in plant chloroplasts. sciforum.netmdpi.comsciforum.net The majority of the studied compounds have been shown to inhibit the oxygen evolution rate (OER) in spinach (Spinacia oleracea L.) chloroplasts, a key indicator of PET disruption. sciforum.netnih.gov

The herbicidal mechanism of these pyrazine derivatives is linked to their interaction with Photosystem II (PS II), a critical protein complex in the light-dependent reactions of photosynthesis. researchgate.netphcog.com By interrupting the electron flow within PS II, these compounds effectively halt the conversion of light energy into chemical energy, leading to plant death. researchgate.net Several pyrazine derivatives have been identified as inhibitors of the tyrosine radical, TyrD•, located on the D2 protein of the PS II donor side. mdpi.com

The inhibitory potency is often quantified by the IC50 value, which represents the concentration of a compound required to cause 50% inhibition of a specific biological process. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of PET in spinach chloroplasts with an IC50 value of 43.0 μmol/L. mdpi.comsciforum.netresearchgate.netnih.gov Another derivative, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, also showed significant activity, with an IC50 of 51.0 μmol/L for the inhibition of the oxygen evolution rate. nih.gov The activity of these compounds is not only dependent on their ability to reach the target site but also on their intrinsic interaction with it, which is influenced by their structural and electronic properties. sciforum.net

| Compound | Biological Activity | IC50 (μmol/L) | Source(s) |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | PET Inhibition | 43.0 | mdpi.com, nih.gov |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | OER Inhibition | 51.0 | nih.gov |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Reduction of Chlorophyll Content (in Chlorella vulgaris) | 44.0 | nih.gov |

| 2-(5-Methyl-pyrazine-2-carboxamido)benzoic acid | OER Inhibition | 85.0 | sciforum.net |

Agrochemical Applications: Pesticides and Herbicides

The pyrazine nucleus is a component of many compounds with industrial and biological significance, including agrochemicals. sciforum.netajgreenchem.com Phenylpyrazine derivatives, in particular, have been investigated for their potential use as pesticides and herbicides. evitachem.comkaratekin.edu.tr Their ability to inhibit photosynthesis forms the basis of their herbicidal action, making them effective against a variety of weeds. sciforum.netnih.govresearchgate.net

Research has demonstrated that substituted N-phenylpyrazine-2-carboxamides can act as both pre- and post-emergence herbicides. researchgate.net These compounds are analogous to other commercial herbicides and are considered promising leads for the development of new crop protection agents. mdpi.comresearchgate.net For example, some pyrazine derivatives have been identified as active ingredients in herbicidal formulations for controlling weeds in both upland and submerged field conditions. researchgate.net The broad-spectrum activity of some pyrazine-based compounds, such as the non-selective contact herbicide diquat-dibromide, highlights the potential of this chemical class in agriculture. researchgate.net

Beyond herbicidal applications, the phenylpyrazine scaffold has also been explored for its insecticidal and fungicidal properties. ndl.go.jpgoogle.com The structural versatility of pyrazine allows for modifications that can tune its biological activity, leading to the discovery of compounds with potent effects against various agricultural pests. mdpi.com

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of this compound derivatives. These studies systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its activity. For N-phenylpyrazine-2-carboxamides, a key structural feature is the -CONH- amide bridge, which connects the pyrazine and phenyl rings. mdpi.commdpi.com This linker can form hydrogen bonds, which may be essential for binding to a biological target receptor site. mdpi.com

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on both the pyrazine and phenyl rings of N-phenylpyrazine-2-carboxamides have a profound impact on their biological activity. sciforum.netmdpi.com Lipophilicity, often expressed as log P, is a critical parameter, as it influences the compound's ability to cross biological membranes to reach its target. mdpi.comresearchgate.net

Studies have consistently shown that increasing the lipophilicity often enhances activity, but only up to an optimal point. mdpi.com This is demonstrated by the introduction of hydrophobic groups such as tert-butyl on the pyrazine ring or halogens on the phenyl ring. mdpi.comnih.gov For instance, the presence of a tert-butyl group on the pyrazine ring, combined with chlorine substitution on the phenyl ring, resulted in high PET inhibition. mdpi.com

Electronic effects of the substituents also play a vital role. sciforum.net The presence of electron-withdrawing groups, such as halogens (-Cl, -I) or trifluoromethyl (-CF3), on the phenyl ring generally enhances biological activity. nih.govvulcanchem.com This suggests that the electronic properties of the phenyl ring are important for the interaction with the target protein. mdpi.com For example, N-(3-iodo-4-methyl-phenyl) pyrazine-2-carboxamide was found to be a highly active derivative against M. tuberculosis. mdpi.comnih.gov The combination of a methyl group at position 5 of the pyrazine ring and electron-withdrawing groups on the phenyl ring has been shown to optimize activity against certain mycobacterial strains. vulcanchem.com

Conversely, the introduction of hydrophilic substituents, such as a hydroxyl group (-OH), has been found to decrease in vitro cytotoxicity, indicating a path toward developing safer compounds. mdpi.com

| Base Compound | Phenyl Ring Substituent | Pyrazine Ring Substituent | Key Activity Observed | Source(s) |

| N-Phenylpyrazine-2-carboxamide | 3-Iodo-4-methyl | None | High antimycobacterial activity (M. tuberculosis) | mdpi.com |

| N-Phenylpyrazine-2-carboxamide | 4-Chlorophenyl | 6-Chloro, 5-tert-butyl | High PET inhibition | mdpi.com, sciforum.net |

| N-Phenylpyrazine-2-carboxamide | 3-Chloro-4-methylphenyl | 5-Methyl | High antimycobacterial activity (M. tuberculosis) | vulcanchem.com, chemicalpapers.com |

| 5-Chloro-N-phenylpyrazine-2-carboxamide | 5-Chloro-2-hydroxyphenyl | 5-Chloro | Broad-spectrum inhibition and reduced cytotoxicity | mdpi.com |

Molecular Mechanisms of Action and Target Identification

The primary molecular mechanism for the herbicidal activity of this compound derivatives is the inhibition of photosynthetic electron transport (PET) within Photosystem II (PS II). researchgate.netphcog.com EPR spectroscopy studies have suggested that the site of action for some pyrazine-derived inhibitors is the tyrosine radical TyrD•, a component of the D2 protein on the donor side of PS II. mdpi.com Interference at this site disrupts the flow of electrons from the water-splitting complex, halting photosynthesis. researchgate.net

While PET inhibition is a major mechanism in plants, other mechanisms have been identified for different biological activities. For example, in the context of antimycobacterial activity, the analogue 5-chloropyrazine-2-carboxamide (B1198457) was found to inhibit mycobacterial fatty acid synthase I (FAS I), a different mode of action from that of the parent drug pyrazinamide. mdpi.comresearchgate.net This highlights that derivatives of the same core structure can interact with different biological targets depending on their specific substitution patterns. The identification of these molecular targets is a critical step in drug and agrochemical development, allowing for more rational design of new, more effective agents.

Pharmacological Profiles and in vitro/in vivo Evaluation

The pharmacological evaluation of this compound derivatives has largely been conducted through in vitro assays. These studies are essential for determining the potency and spectrum of activity of new compounds. Standard in vitro methods include assessing antimycobacterial activity against various strains like Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. chemicalpapers.commdpi.com Antifungal activity is also commonly tested against a panel of clinically relevant fungal strains. sciforum.netnih.gov

For herbicidal potential, in vitro assays measure the inhibition of photosynthetic electron transport in isolated spinach chloroplasts. nih.govmdpi.com Cytotoxicity is a crucial part of the pharmacological profile and is evaluated in vitro using various cell lines, such as the human liver cancer cell line HepG2, to ensure the compounds are selective for their target and not broadly toxic to human cells. chemicalpapers.commdpi.comvulcanchem.com For example, several potent antimycobacterial N-phenylpyrazine-2-carboxamides showed low cytotoxicity, with IC50 values in the hundreds of micromolars, indicating promising selectivity. chemicalpapers.com

Discrepancies can sometimes be observed between different in vitro assays, which can be attributed to varying laboratory conditions such as the pH of the growth medium. mdpi.com While extensive in vitro data exists for many this compound derivatives, information on in vivo efficacy is less common in the available literature. In vivo studies, such as evaluation in murine models for infection, are a necessary subsequent step to validate the therapeutic potential of these compounds. vulcanchem.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Phenylpyrazines

While classical methods for pyrazine (B50134) synthesis, such as the direct condensation of 1,2-diketones with 1,2-diamines, are well-established, they often suffer from limitations like poor yields, harsh reaction conditions, or tedious work-up procedures. mobt3ath.com Consequently, the development of novel, efficient, and versatile synthetic strategies for constructing the phenylpyrazine core is a primary focus of ongoing research.

A significant advancement involves the novel ring transformation of mesoionic 1,3-oxazolium-5-olates. When treated with carbanions derived from activated methylene (B1212753) isocyanides like p-toluenesulfonylmethyl isocyanide (TosMIC), these mesoionic compounds can be converted into densely functionalized 2(1H)-pyrazinones in moderate to high yields. jst.go.jp This method circumvents the need for multi-step operations or hazardous cyanide sources often required in traditional syntheses. jst.go.jp Another innovative approach is the deprotonative functionalization of pre-existing phenylpyrazine systems. For instance, 2-fluoro-3-phenylpyrazine can be selectively functionalized by treatment with a lithium amide base followed by quenching with an electrophile, allowing for the direct introduction of new substituents onto the heterocyclic ring. researchgate.net

Researchers are also exploring one-pot syntheses that improve efficiency and reduce waste. researchgate.nettandfonline.com These strategies are crucial for creating libraries of phenylpyrazine derivatives for biological screening and materials development.

| Synthetic Methodology | Key Reagents/Conditions | Primary Advantages |

| Ring Transformation | Mesoionic 1,3-oxazolium-5-olates, p-toluenesulfonylmethyl isocyanide (TosMIC) | Avoids hazardous cyanide sources, efficient for densely functionalized pyrazinones. jst.go.jp |

| Deprotonative Functionalization | 2-fluoro-3-phenylpyrazine, Lithium dialkylamide (e.g., LTMP), Electrophile | Allows direct and selective C-H functionalization of the pyrazine ring. researchgate.net |

| Classical Condensation | 1,2-diketones (e.g., benzil), 1,2-diamines (e.g., ethylene (B1197577) diamine) | Straightforward and classical route, forms dihydropyrazine (B8608421) intermediate. mobt3ath.com |

Exploration of New Biological Targets and Therapeutic Applications

The pyrazine ring is a well-known pharmacophore present in numerous biologically active compounds. researchgate.nettandfonline.com Derivatives of 2-phenylpyrazine are being actively investigated for a wide range of therapeutic applications, moving beyond established uses to explore novel biological targets.

Substituted N-phenylpyrazine-2-carboxamides have demonstrated significant potential. Based on structure-activity relationships (SAR), new anilides have been designed and synthesized, showing promising in vitro antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium kansasii. researchgate.net For example, compounds like 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide showed activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) around 10 μM, with the added benefit of low cytotoxicity, indicating a promising selectivity index. researchgate.net

The anticancer potential of pyrazine derivatives is another major research avenue. ontosight.ainih.gov Phenylpiperazine derivatives of 1,2-benzothiazine have been rationally designed to target cancer cells, with some compounds showing cytotoxicity against breast adenocarcinoma cell lines (MCF7) that is even greater than the standard drug doxorubicin. nih.gov These compounds are thought to exert their effect by inducing apoptosis and potentially inhibiting key enzymes like topoisomerase II. nih.gov Beyond these areas, phenylpyrazine derivatives have been evaluated for herbicidal, anti-inflammatory, and neuroprotective effects, highlighting the scaffold's versatility. ontosight.aimdpi.comontosight.aisciforum.net

| Derivative Class | Biological Application | Example Compound |

| N-Phenylpyrazine-2-carboxamides | Antimycobacterial | 6-chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide researchgate.net |

| Phenylpiperazine derivatives | Anticancer | 1-(3,4-dichlorophenyl)piperazine substituted 1,2-benzothiazines nih.gov |

| Substituted pyrazine-2-carboxylic acid amides | Herbicidal (Photosynthesis Inhibition) | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide mdpi.com |

| 2-Hydroxy-3-phenylpyrazine derivatives | Antimicrobial, Anti-inflammatory | 2-Hydroxy-3-phenylpyrazine ontosight.ai |

Advanced Materials Design and Fabrication utilizing this compound Scaffolds

The unique structural and electronic characteristics of this compound make it an excellent ligand for the design of advanced functional materials. karatekin.edu.tr A particularly promising area is the development of switchable molecular materials, specifically spin-crossover (SCO) coordination polymers. acs.orgnih.gov

Researchers have successfully synthesized two-dimensional (2D) Hofmann-type complexes with the general formula [Fe(Phpz)₂{M(CN)₂}₂], where Phpz is this compound and M is a metal like Ag or Au. acs.orgnih.gov In these structures, the Fe(II) center is coordinated to two axial this compound ligands and bridged by four equatorial cyanide groups. acs.orgnih.gov The presence of the bulky this compound ligand is crucial; it facilitates an advanced network of weak supramolecular interactions, including C–H···M and π–π stacking contacts. acs.org These interactions provide additional stability to the crystal structure and are instrumental in producing a highly reproducible two-step SCO behavior. acs.orgnih.gov Such materials are of great interest for applications in molecular electronics, sensing, and data storage.

The use of this compound as a building block extends to other areas of materials science. Phenylazine compounds, in general, are utilized in liquid crystal and dye laser technologies. karatekin.edu.tr Furthermore, the core scaffold of this compound is being explored for creating N-heteroleptic platinum(II) complexes with potential applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. researchgate.net The ability to systematically modify the phenylpyrazine ligand allows for fine-tuning of the photophysical and electronic properties of these materials.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research, and the study of this compound is no exception. researchgate.netrsc.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely used to predict and rationalize the properties of phenylpyrazine derivatives before their synthesis and characterization. rsc.orgnih.gov

Computational methods are employed to investigate molecular geometries, torsional potentials, and electronic structures. karatekin.edu.tr For instance, DFT calculations can predict the equilibrium dihedral angle between the phenyl and pyrazine rings, which results from a balance between conjugative effects favoring planarity and steric repulsion favoring a nonplanar structure. karatekin.edu.tr These predictions can then be confirmed experimentally using techniques like X-ray crystallography. Similarly, spectroscopic properties are extensively modeled. The vibrational frequencies for an IR spectrum or the chemical shifts for an NMR spectrum can be calculated and compared directly with experimental data to confirm the molecular structure of a newly synthesized compound. rsc.org

This integrated approach is also vital in materials science and medicinal chemistry. In the study of platinum(II) complexes containing this compound, Time-Dependent DFT (TD-DFT) calculations were used to investigate their photophysical properties and explain why certain complexes have higher photoluminescence quantum yields. researchgate.net In drug design, computational docking studies can screen libraries of pyrazine derivatives for their binding affinity to biological targets, guiding the synthesis of the most promising candidates.

| Predicted/Analyzed Property | Computational Method | Experimental Verification Technique |

| Molecular Geometry & Structure | DFT Optimization | X-ray Crystallography, ¹H/¹³C NMR Spectroscopy rsc.org |

| Vibrational Frequencies | DFT Frequency Calculation | IR and Raman Spectroscopy rsc.org |

| Electronic Properties (HOMO-LUMO) | DFT, TD-DFT | UV-Vis Spectroscopy researchgate.netrsc.org |

| Noncovalent Interactions | QTAIM, Hirshfeld Surface Analysis | Single-Crystal X-ray Diffraction researchgate.net |

| Proton Transfer Processes | IRC (Intrinsic Reaction Coordinate) | Potentiometric Titration rsc.org |

Sustainable and Green Chemistry Approaches in Phenylpyrazine Research

In line with the global push for sustainability, green chemistry principles are increasingly being applied to the synthesis of phenylpyrazines. tandfonline.com The goal is to develop methods that are not only efficient but also environmentally benign, cost-effective, and safe. researchgate.netnih.gov

A key strategy is the development of one-pot syntheses, which reduce the number of steps, minimize waste, and save energy. researchgate.net One such approach involves the condensation of 1,2-diketones and 1,2-diamines at room temperature using a catalytic amount of a simple base like potassium tert-butoxide (t-BuOK) in methanol (B129727). mobt3ath.com This method avoids harsh refluxing conditions and the need for expensive or toxic catalysts, offering a significant improvement over classical procedures. mobt3ath.comtandfonline.com

The choice of solvent and catalyst is another critical aspect of green pyrazine synthesis. Researchers are exploring the use of water as a green solvent and employing biodegradable, readily available catalysts. ajgreenchem.com In one novel approach, an onion extract was successfully used as a catalyst for the synthesis of pyrazine derivatives in ethanol, achieving good to excellent yields. ajgreenchem.com Other green techniques being explored include microwave-assisted synthesis and ultrasound irradiation, which can accelerate reaction rates and reduce energy consumption compared to conventional heating. nih.govnih.gov These sustainable methodologies are essential for the large-scale production of phenylpyrazine-based compounds for commercial applications in pharmaceuticals, agrochemicals, and materials. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-phenylpyrazine, and how are reaction conditions optimized?

- Methodological Answer : this compound is synthesized via transition metal-catalyzed cross-coupling reactions. For example, palladium- or ruthenium-catalyzed C–H bond arylation of pyrazine derivatives with aryl halides (e.g., 4-bromobenzonitrile) achieves yields of 71–80% under optimized conditions . Key parameters include catalyst selection (Pd vs. Ru), solvent choice (e.g., DMF or toluene), and temperature control (80–120°C). Reaction optimization involves varying equivalents of aryl halides, catalyst loading (2–5 mol%), and additives (e.g., silver salts). Purification typically employs flash chromatography with ethyl acetate/hexane gradients, followed by spectroscopic validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : In CDCl₃, characteristic signals include aromatic protons at δ 8.05–9.03 ppm and carbons at δ 126.95–152.85 ppm. DEPT-135 confirms CH groups (e.g., δ 144.18–142.22) .

- GC-MS : A molecular ion peak at m/z = 156.1 (M⁺) with fragmentation patterns (e.g., loss of C₂H₃N, m/z = 129.1) confirms purity and structure .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) are critical for structural validation .

Advanced Research Questions

Q. How does the choice of transition metal catalysts influence the efficiency and selectivity of C–H bond functionalization in this compound?

- Methodological Answer :

- Palladium Catalysts : Efficient for electrophilic substitution (e.g., fluorination), but limited to activated substrates. Requires directing groups for regioselectivity .

- Ruthenium Catalysts : Broader substrate scope for arylation, particularly with electron-deficient aryl halides. Yields improve with bulky ligands (e.g., PPh₃) and high-temperature conditions (120°C) .

- Comparative Analysis : Ru systems outperform Pd in sterically hindered reactions (e.g., 3-bromoquinoline coupling), achieving >70% yields. Selectivity maps via DFT calculations or Hammett studies can resolve mechanistic nuances .

Q. What experimental factors contribute to the two-step spin crossover (SCO) behavior observed in Hofmann-type coordination polymers incorporating this compound?

- Methodological Answer : SCO in [Fe(Phpz)₂{M(CN)₂}₂] (M = Ag, Au) arises from:

- Supramolecular Interactions : π-π stacking and C–H⋯M contacts stabilize distinct HS/LS states. Temperature-dependent SQUID magnetometry reveals two transitions (e.g., T₁ = 150 K, T₂ = 250 K) .

- Ligand Bulk : Bulky this compound ligands reduce solvent-accessible voids, minimizing lattice distortions. Optical microscopy and variable-temperature XRD track structural phase transitions .